molecular formula C9H15NO B3384118 4-Isocyanato-1,1-dimethylcyclohexane CAS No. 52430-50-9

4-Isocyanato-1,1-dimethylcyclohexane

Cat. No.: B3384118
CAS No.: 52430-50-9
M. Wt: 153.22 g/mol
InChI Key: YBDUOSLZPXYPDV-UHFFFAOYSA-N
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Description

4-Isocyanato-1,1-dimethylcyclohexane is a chemical compound with the molecular formula C9H15NO. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanate group (-NCO) and two hydrogen atoms on the same carbon are replaced by methyl groups (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the isocyanate .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the use of phosgene, a highly toxic and reactive compound. The process requires stringent safety measures and specialized equipment to handle the hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Alcohols: React with the isocyanate group to form urethanes under mild conditions.

    Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.

    Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to amines and carbon dioxide.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamic Acids: Formed from the reaction with water, which can further decompose.

Scientific Research Applications

4-Isocyanato-1,1-dimethylcyclohexane has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.

    Medicine: Explored for its potential in drug delivery systems and the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1,1-dimethylcyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as alcohols, amines, and water. These reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyanato-1-methylcyclohexane
  • 4-Isocyanato-1,1-diethylcyclohexane
  • 4-Isocyanato-1,1-dimethylcyclopentane

Uniqueness

4-Isocyanato-1,1-dimethylcyclohexane is unique due to the presence of two methyl groups on the same carbon atom, which can influence its reactivity and the steric effects in its reactions. This structural feature can lead to differences in the stability and reactivity of the compound compared to other isocyanates .

Properties

IUPAC Name

4-isocyanato-1,1-dimethylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2)5-3-8(4-6-9)10-7-11/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUOSLZPXYPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N=C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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